Vinyl-d3 bromide

Catalog No.
S1523237
CAS No.
4666-78-8
M.F
C2H3Br
M. Wt
109.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinyl-d3 bromide

CAS Number

4666-78-8

Product Name

Vinyl-d3 bromide

IUPAC Name

1-bromo-1,2,2-trideuterioethene

Molecular Formula

C2H3Br

Molecular Weight

109.97 g/mol

InChI

InChI=1S/C2H3Br/c1-2-3/h2H,1H2/i1D2,2D

InChI Key

INLLPKCGLOXCIV-FUDHJZNOSA-N

SMILES

C=CBr

Synonyms

Bromo-ethene-d3; Perdeuteriovinyl Bromide

Canonical SMILES

C=CBr

Isomeric SMILES

[2H]C(=C([2H])Br)[2H]

Vinyl-d3 bromide, with the chemical formula C2H3Br\text{C}_2\text{H}_3\text{Br}, is an organobromine compound that serves as a stable isotope-labeled version of vinyl bromide. This compound is classified as a vinyl halide and is typically encountered as a colorless gas at room temperature. It is notable for its reactivity and flammability, which makes it an important reagent in various chemical syntheses and applications .

  • NMR Spectroscopy: The presence of deuterium alters the resonance frequencies of nearby protons in NMR spectra. This allows researchers to differentiate between signals arising from protons attached to deuterium and those from other hydrogens in a molecule []. This isotopic labelling technique is particularly useful for studying complex organic molecules.
  • Organic Synthesis: Vinyl-d3 bromide serves as a deuterated building block for the synthesis of isotopically labelled organic compounds. These labelled molecules can then be used to study reaction mechanisms, track metabolic pathways, or investigate other processes where understanding the fate of specific atoms is crucial.

Researchers have reported different methods for synthesizing Vinyl-d3 bromide, including:

  • Palladium-catalyzed dehalogenation of deuterated 1,1-dibromoethane [].
  • Bromination of deuterated ethylene using various brominating agents [].
  • Deuterium exchange reactions involving readily available deuterated reagents [].

These methods are constantly being refined to improve efficiency, yield, and isotopic enrichment. Additionally, researchers are using various techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy to characterize the synthesized Vinyl-d3 bromide and ensure its purity and isotopic composition.

Applications in Organic Synthesis

Vinyl-d3 bromide is a valuable reagent in organic synthesis due to the presence of the deuterium atom, which can be used to:

  • Trace the pathway of reactions by monitoring the position of the deuterium atom in the product molecule. This is particularly useful in understanding complex reaction mechanisms [].
  • Prepare isotopically labeled compounds for various applications, such as studying biological processes or developing new drugs [].
  • Introduce deuterium atoms into specific positions of a molecule to modify its properties, such as improving its stability or altering its reactivity [].

The specific applications of Vinyl-d3 bromide in organic synthesis are constantly being explored, and new discoveries are being made.

Medicinal Chemistry Applications

The potential applications of Vinyl-d3 bromide in medicinal chemistry are also being investigated. Deuterium substitution can be used to improve the properties of drug molecules, such as:

  • Enhancing their metabolic stability by slowing down the rate of their breakdown in the body [].
  • Reducing side effects by modifying their interaction with biological targets [].
  • Improving their efficacy by increasing their potency or selectivity [].

  • Formation of Grignard Reagents: When reacted with magnesium, vinyl-d3 bromide yields the corresponding Grignard reagent, C2H3MgBr\text{C}_2\text{H}_3\text{MgBr}, which is useful in various organic synthesis applications .
  • Cross-Coupling Reactions: This compound is involved in transition metal-catalyzed carbon-carbon cross-coupling reactions, facilitating the formation of polysubstituted alkenes .

Vinyl-d3 bromide can be synthesized through several methods:

  • From Ethylene Dibromide: The primary synthesis route involves the dehydrobromination of ethylene dibromide:
    C2H4Br2C2H3Br+HBr\text{C}_2\text{H}_4\text{Br}_2\rightarrow \text{C}_2\text{H}_3\text{Br}+\text{HBr}
    This reaction typically requires a base to facilitate the elimination process.
  • Isotope Labeling Techniques: Specific methods for synthesizing labeled compounds include using deuterated reagents during the reaction process to incorporate deuterium into the vinyl group .

Vinyl-d3 bromide has several applications:

  • Reagent in Organic Synthesis: It serves as a versatile reagent for synthesizing various organic compounds, particularly in the preparation of polymers and other materials.
  • Stable Isotope Labeling: Its use as a labeled compound allows researchers to track metabolic pathways and chemical processes in biological systems through techniques such as nuclear magnetic resonance spectroscopy .

Interaction studies involving vinyl-d3 bromide primarily focus on its reactivity with other compounds. For instance, its role in cross-coupling reactions highlights its ability to form complex organic structures when interacting with transition metals. Furthermore, studies have indicated that it can participate in competitive reactions with other halides, providing insights into its reactivity profile and potential applications in synthetic chemistry .

Several compounds share structural similarities with vinyl-d3 bromide. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Vinyl BromideC2H3Br\text{C}_2\text{H}_3\text{Br}Parent compound, widely used in organic synthesis.
Allyl BromideC3H5Br\text{C}_3\text{H}_5\text{Br}Contains an allylic position; useful in various reactions.
1-Bromo-2-buteneC4H7Br\text{C}_4\text{H}_7\text{Br}A longer chain that allows for different reactivity patterns.
1-Bromo-1-buteneC4H7Br\text{C}_4\text{H}_7\text{Br}Similar structure but different positioning of the bromine atom.

Uniqueness of Vinyl-d3 Bromide

Vinyl-d3 bromide's uniqueness lies in its stable isotope labeling, which provides distinct advantages in tracking and analyzing

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H220 (100%): Extremely flammable gas [Danger Flammable gases];
H280 (100%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H350 (100%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable

Flammable;Compressed Gas;Health Hazard

Dates

Modify: 2024-04-14

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